molecular formula C6H13NO B6282716 2-(methoxymethyl)pyrrolidine CAS No. 76946-27-5

2-(methoxymethyl)pyrrolidine

Cat. No. B6282716
CAS RN: 76946-27-5
M. Wt: 115.2
InChI Key:
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Description

2-(methoxymethyl)pyrrolidine is a compound that may be used to prepare planar chiral 2-phospha ferrocenophanes . It may also be used as an organocatalyst in the cross-aldol reaction of dihydroxyacetone with p-nitrobenzaldehyde to form the corresponding polyol .


Synthesis Analysis

The synthesis of 2-(methoxymethyl)pyrrolidine involves various reactions. For instance, it can undergo 1,4-addition to (E)-alkenyl-cyclohexyl sulfonates in the presence of zinc bromide to form β-hydrazino-cyclohexyl sulfonates .


Molecular Structure Analysis

The molecular formula of 2-(methoxymethyl)pyrrolidine is C6H13NO . Its molecular weight is 115.1735 .


Chemical Reactions Analysis

2-(methoxymethyl)pyrrolidine has been found to participate in various chemical reactions. For example, it can act as an organocatalyst in the cross-aldol reaction of dihydroxyacetone with p-nitrobenzaldehyde .


Physical And Chemical Properties Analysis

2-(methoxymethyl)pyrrolidine has a density of 0.9±0.1 g/cm3, a boiling point of 141.9±13.0 °C at 760 mmHg, and a vapor pressure of 5.7±0.3 mmHg at 25°C . It has a molar refractivity of 32.9±0.3 cm3, and a molar volume of 128.7±3.0 cm3 .

Scientific Research Applications

1. Pyrrolidine in Drug Discovery

  • Application Summary: Pyrrolidine is a five-membered ring used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
  • Methods of Application: The review discusses the synthetic strategies used, including ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .
  • Results/Outcomes: The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives .

2. Biological Importance of Pyrrolone and Pyrrolidinone Derivatives

  • Application Summary: Pyrrolones and pyrrolidinones are five-membered heterocycles and are versatile lead compounds for designing powerful bioactive agents . They have diverse biological activities like antimicrobial, anti-inflammatory, anticancer, antidepressant, anticonvulsant, etc .
  • Methods of Application: The review discusses various methods for the synthesis of pyrrolones and pyrrolidinones .
  • Results/Outcomes: A wide spectrum of pyrrolones and pyrrolidinone derivatives have been synthesized and most of them have various significant biological activities .

3. Use of (S)-(+)-2-(Methoxymethyl)pyrrolidine in Synthesis

  • Application Summary: (S)-(+)-2-(Methoxymethyl)pyrrolidine may be used to prepare planar chiral 2-phospha ferrocenophanes . It may also be used as an organocatalyst in the cross-aldol reaction of dihydroxyacetone with p-nitrobenzaldehyde to form the corresponding polyol .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results/Outcomes: The specific results or outcomes were not detailed in the source .

4. Pyrrolidines as Chiral Auxiliaries

  • Application Summary: Pyrrolidines, including 2-(methoxymethyl)pyrrolidine, are frequently used as chiral auxiliaries in diastereoselective syntheses . They are often derived from readily available precursors such as proline and other amino acids .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results/Outcomes: The specific results or outcomes were not detailed in the source .

5. Use in Asymmetric Synthesis of Propargyl Alcohols

  • Application Summary: (S)-(+)-2-(Methoxymethyl)pyrrolidine can be used as a chiral auxiliary for the asymmetric synthesis of propargyl alcohols .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results/Outcomes: The specific results or outcomes were not detailed in the source .

6. Use in Asymmetric Michael Additions to Enones

  • Application Summary: (S)-(+)-2-(Methoxymethyl)pyrrolidine can be used as a chiral auxiliary for asymmetric Michael additions to enones .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results/Outcomes: The specific results or outcomes were not detailed in the source .

7. Pyrrolidines as Chiral Auxiliaries

  • Application Summary: Chiral pyrrolidines, including 2-(methoxymethyl)pyrrolidine, are frequently used in asymmetric synthesis . They are often derived from readily available precursors such as proline and other amino acids .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results/Outcomes: The specific results or outcomes were not detailed in the source .

Safety And Hazards

2-(methoxymethyl)pyrrolidine is flammable and can cause skin irritation and serious eye damage . It should be handled with care, avoiding ingestion and inhalation . It should be kept away from open flames, hot surfaces, and sources of ignition .

Future Directions

Pyrrolidine and its derivatives, including 2-(methoxymethyl)pyrrolidine, are of great interest in the field of medicinal chemistry due to their wide range of biological activities . They are seen as promising scaffolds for the development of new drugs . The design of new pyrrolidine compounds with different biological profiles is a promising area of future research .

properties

IUPAC Name

2-(methoxymethyl)pyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-8-5-6-3-2-4-7-6/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHPRFKYDQRKRRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10276390
Record name 2-(Methoxymethyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10276390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methoxymethyl)pyrrolidine

CAS RN

63126-47-6, 76946-27-5
Record name (S)-(+)-2-(Methoxymethyl)pyrrolidine
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Record name NSC305701
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Record name 2-(Methoxymethyl)pyrrolidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(methoxymethyl)pyrrolidine
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Citations

For This Compound
849
Citations
VV Nesterov, MY Antipin, VN Nesterov… - Journal of molecular …, 2007 - Elsevier
In the course of searching for new acentric NLO crystalline materials, three chiral (2S)-2-(methoxymethyl)pyrrolidine derivatives were synthesized. The introduction of chiral fragments …
Number of citations: 13 www.sciencedirect.com
M Lotz, B Pugin, M Kesselgruber, M Thommen… - Tetrahedron …, 2010 - Elsevier
… The bis(2-methoxymethyl pyrrolidine)phosphine moiety is shown to be a very effective chiral auxiliary for the ortho- and diastereoselective lithiation of ferrocene, thereby allowing the …
Number of citations: 8 www.sciencedirect.com
T Mino, Y Tanaka, M Sakamoto, T Fujita - Tetrahedron: Asymmetry, 2001 - Elsevier
Palladium-catalyzed asymmetric allylic alkylation of 1,3-diphenyl-2-propenyl acetate 7a using a dimethyl malonate–BSA–LiOAc system has been successfully carried out in the …
Number of citations: 39 www.sciencedirect.com
MJ Diánez, MD Estrada, A López-Castro… - Zeitschrift für …, 1997 - degruyter.com
Preliminary Weissenberg photographs, showed that crystals of the title compound (C 22 H 26 N 2 O 2 ), belonged to the orthorhombic system with systematic absences consistent with …
Number of citations: 1 www.degruyter.com
D Enders, M Klatt - Synthesis, 1996 - thieme-connect.com
Since the pioneering times of the mid seventies (S)-2-methoxymethylpyrrolidine SMP and its enantiomer RMP belong to the most generally useful chiral auxiliaries in stoichiometric …
Number of citations: 44 www.thieme-connect.com
P Limpachayaporn, B Riemann, K Kopka… - European Journal of …, 2013 - Elsevier
… -4-trifluoromethyl-2-hydroxymethylpyrrolidine (11a) (180 mg, 0.668 mmol, 1.00 equiv.) was converted to (2S,4R)-N-tert-butyloxycarbonyl-4-trifluoromethyl-2-methoxymethyl pyrrolidine (…
Number of citations: 9 www.sciencedirect.com
LJ Breña-Valle, R Cruz-Almanza… - Synthetic …, 2001 - Taylor & Francis
The title compound, a potential ‘quat’ auxiliary,was prepared from (S)-glutamic acid derivatives like (S)-N-Benzyl-5-methoxymethyl-2-pyrrolidinone 1. Other routes starting from (S)-…
Number of citations: 7 www.tandfonline.com
M Palusiak, I Janowska, J Zakrzewski… - … Section C: Crystal …, 2005 - scripts.iucr.org
In the title compound, [Fe(C5H5)(C12H19NO)]I, the ferrocene moiety has an eclipsed conformation, with mean Fe—C bond lengths of 2.031 (4) and 2.020 (6) Å for the substituted and …
Number of citations: 14 scripts.iucr.org
RS Hauck, C Wegner, P Blumtritt, JH Fuhrhop, H Nau - Life sciences, 1990 - Elsevier
The stereoselectivity of the teratogenic activity of 2-ethylhexanoic acid (EHXA), a metabolite of the widely-used plasticizer di-(2-ethylhexyl)phthalate, was investigated. The enantiomers …
Number of citations: 60 www.sciencedirect.com
X Zheng, GE Herberich - Organometallics, 2001 - ACS Publications
Reaction of (S)-2-(methoxymethyl)pyrrolidine (SMPH) with the 1-chloro-3,5-dimethyldihydroborinines 3a,b in the presence of NEt 3 afforded the SMP-substituted dihydroborinine …
Number of citations: 14 pubs.acs.org

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